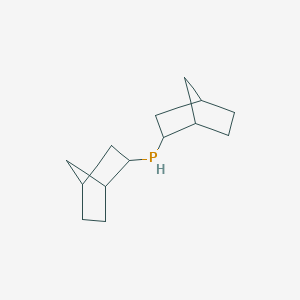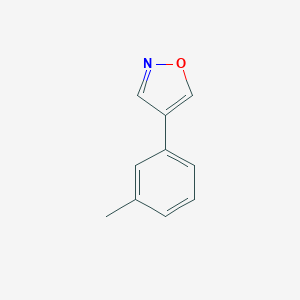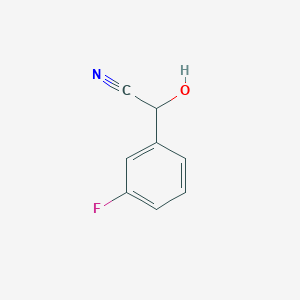![molecular formula C9H12O2 B136981 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene CAS No. 125404-51-5](/img/structure/B136981.png)
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, also known as MDN, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MDN belongs to the family of spiroketals, which are cyclic compounds containing two or more rings that share a single atom. MDN has been synthesized using various methods and has been studied extensively for its potential use in various fields such as drug discovery, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may act as a potent anti-cancer agent.
Biochemische Und Physiologische Effekte
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of certain signaling pathways involved in cancer progression. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has several advantages for use in lab experiments, including its high purity, stability, and relatively simple synthesis method. However, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is also a highly reactive compound and requires careful handling and storage to prevent degradation and decomposition.
Zukünftige Richtungen
There are several future directions for research involving 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, including the development of novel anti-cancer agents based on 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, the synthesis of new materials using 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene as a building block, and the exploration of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene's potential as a therapeutic agent for various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene and its potential applications in various fields.
Synthesemethoden
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene can be synthesized using various methods, including the reaction of 4,5-dihydro-2-methylfuran with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a Lewis acid catalyst. This method yields 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene in high purity and is relatively simple to perform. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has shown significant potential in various scientific fields, including drug discovery, material science, and organic synthesis. In drug discovery, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In material science, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a key intermediate in the synthesis of various natural products and other complex molecules.
Eigenschaften
CAS-Nummer |
125404-51-5 |
|---|---|
Produktname |
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
8-methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h6H,1,3-5H2,2H3 |
InChI-Schlüssel |
GVDJTEVCJOMYFD-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CC1=C)OCCO2 |
Kanonische SMILES |
CC1=CC2(CC1=C)OCCO2 |
Synonyme |
1,4-Dioxaspiro[4.4]non-6-ene, 7-methyl-8-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)



